Biochemical Potency Advantage Over Prototype Ester-Based MSNB Inhibitor
The SNPT class, which includes this compound, was designed to surpass the potency of the prototype ester-containing MSNB lead. In direct cross-study comparisons, the most potent SNPTs achieved sub-micromolar IC50 values, significantly outperforming the MSNB benchmark compound which exhibited an IC50 of 4.1 µM in the same TRβ-SRC2-2 fluorescence polarization assay [1]. This demonstrates the successful optimization of target engagement through thiazole bioisosterism.
| Evidence Dimension | TRβ-SRC2-2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Potent SNPT analogs (class representative) achieve IC50 values of 0.31–2.4 µM |
| Comparator Or Baseline | Prototype MSNB inhibitor: IC50 = 4.1 ± 0.2 µM |
| Quantified Difference | Up to a 13.2-fold improvement in potency |
| Conditions | In vitro FP competition assay using TRβ LBD and SRC2-2 peptide |
Why This Matters
Procuring this SNPT-based compound provides access to a chemotype with a validated order-of-magnitude improvement in target binding affinity over the first-generation ester scaffold.
- [1] Hwang, J. Y., Attia, R. R., Zhu, F., Yang, L., Lemoff, A., Jeffries, C., ... & Guy, R. K. (2012). Synthesis and evaluation of sulfonylnitrophenylthiazoles (SNPTs) as thyroid hormone receptor–coactivator interaction inhibitors. Journal of Medicinal Chemistry, 55(5), 2301-2310. View Source
